Lipophilicity Differentiation: XLogP3-AA of 2.3 for the 2-Hydroxy Target Compound vs. 2.2 for the 3-Hydroxy Positional Isomer (CAS 1396811-43-0)
The target compound exhibits an XLogP3-AA of 2.3, whereas the positional isomer 1-(4-fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396811-43-0) has an XLogP3-AA of 2.2 [1][2]. This ΔXLogP3-AA of +0.1 arises from the differential placement of the secondary alcohol: the 2-hydroxy configuration positions the hydroxyl group closer to the urea core, reducing intramolecular hydrogen bonding with the solvent-exposed urea carbonyl and slightly increasing apparent lipophilicity relative to the 3-hydroxy regioisomer. Although TPSA is identical at 61.4 Ų for both compounds, the altered spatial arrangement of the hydroxyl affects the compound's effective partitioning behavior in octanol–water systems [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea (CAS 1396811-43-0), XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3-AA = +0.1 (target more lipophilic) |
| Conditions | PubChem XLogP3-AA 3.0 computational prediction, identical algorithm version for both compounds [1][2] |
Why This Matters
A ΔXLogP3-AA of 0.1 corresponds to a ~1.26-fold difference in octanol–water partition coefficient (log scale), which can shift cellular permeability and non-specific protein binding in cell-based screening assays, leading to divergent IC₅₀ readouts even for compounds targeting the same binding site.
- [1] PubChem Compound Summary, CID 56765322, 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1351584-56-9 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary, CID 71782328, 1-(4-Fluorobenzyl)-3-(3-hydroxy-3-phenylpropyl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396811-43-0 (accessed 2026-04-29). View Source
